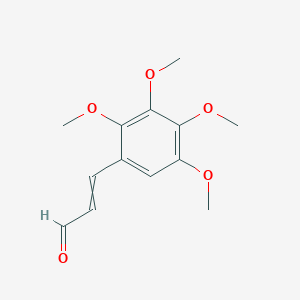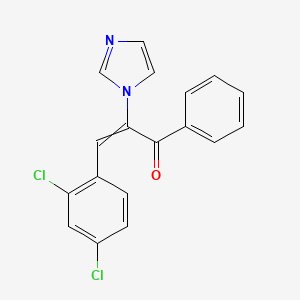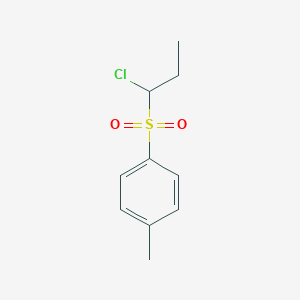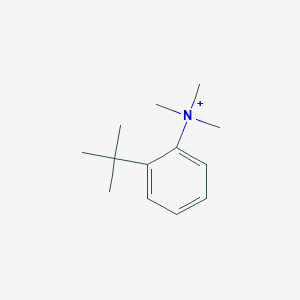
2-tert-Butyl-N,N,N-trimethylanilinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-N,N,N-trimethylanilinium is a quaternary ammonium compound characterized by the presence of a tert-butyl group and three methyl groups attached to the nitrogen atom. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-N,N,N-trimethylanilinium typically involves the alkylation of 2-tert-butylaniline with methyl iodide or methyl bromide under basic conditions. The reaction proceeds as follows:
Starting Material: 2-tert-butylaniline
Reagents: Methyl iodide or methyl bromide
Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate
Procedure: The 2-tert-butylaniline is dissolved in an appropriate solvent (e.g., ethanol or acetone), and the methylating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents.
Continuous Stirring: Ensures uniform reaction conditions and efficient mixing.
Purification: Industrial purification methods such as distillation, crystallization, or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-tert-Butyl-N,N,N-trimethylanilinium undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the bulky tert-butyl group may hinder these processes.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced species.
科学研究应用
2-tert-Butyl-N,N,N-trimethylanilinium finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-tert-Butyl-N,N,N-trimethylanilinium involves its interaction with molecular targets through ionic and hydrophobic interactions. The bulky tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes or enzyme active sites, potentially disrupting their function.
相似化合物的比较
Similar Compounds
2-tert-Butylaniline: Lacks the quaternary ammonium group but shares the tert-butyl group.
N,N,N-Trimethylanilinium: Similar quaternary ammonium structure but without the tert-butyl group.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains multiple tert-butyl groups, providing even greater steric hindrance.
Uniqueness
2-tert-Butyl-N,N,N-trimethylanilinium is unique due to the combination of the tert-butyl group and the quaternary ammonium structure. This combination imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications where steric hindrance and ionic interactions are crucial.
属性
CAS 编号 |
112124-73-9 |
|---|---|
分子式 |
C13H22N+ |
分子量 |
192.32 g/mol |
IUPAC 名称 |
(2-tert-butylphenyl)-trimethylazanium |
InChI |
InChI=1S/C13H22N/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3/q+1 |
InChI 键 |
HJJBZLMTNCZXMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
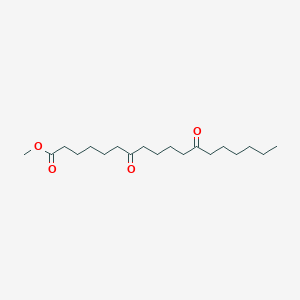
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
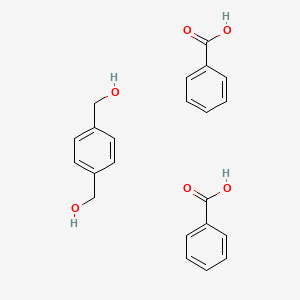

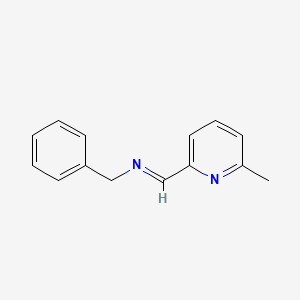
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
